Copper gallium indium selenide
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Übersicht
Beschreibung
Copper gallium indium selenide is a semiconductor material composed of copper, indium, gallium, and selenium. It is a solid solution of copper indium selenide and copper gallium selenide, with the chemical formula CuIn₁₋ₓGaₓSe₂, where the value of x can vary from 0 (pure copper indium selenide) to 1 (pure copper gallium selenide) . This compound is known for its tetrahedrally bonded semiconductor properties and chalcopyrite crystal structure . It is widely recognized for its application in thin-film solar cells due to its high absorption coefficient and tunable bandgap, which ranges from 1.0 eV to 1.7 eV .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Kupfer-Gallium-Indium-Selenid kann mit verschiedenen Methoden synthetisiert werden, darunter Co-Evaporation, Sputtern und Elektrolyse, gefolgt von Selenisierung . Bei der Co-Evaporation-Methode werden Kupfer, Indium, Gallium und Selen gleichzeitig unter Hochvakuumbedingungen auf ein Substrat verdampft . Sputtern beinhaltet die Abscheidung eines Vorläuferfilms, der Kupfer, Indium und Gallium enthält, gefolgt von einem Selenisierungsschritt, bei dem der Film Selendampf ausgesetzt wird . Elektrolyse beinhaltet die Abscheidung von Kupfer, Indium und Gallium auf ein Substrat, gefolgt von einem Tempern in einer Selen enthaltenden Atmosphäre, um die endgültige Verbindung zu bilden .
Industrielle Produktionsmethoden: Für die industrielle Produktion wird die Co-Evaporation-Methode häufig verwendet, da sie hochwertige Filme mit präziser Kontrolle über Zusammensetzung und Dicke erzeugen kann . Dieses Verfahren beinhaltet die Verwendung von Hochvakuumkammern und präziser Temperaturkontrolle, um eine gleichmäßige Abscheidung der Elemente zu gewährleisten . Sputtern und Elektrolyse werden auch in industriellen Umgebungen eingesetzt, insbesondere für die Herstellung flexibler Solarzellen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Kupfer-Gallium-Indium-Selenid durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution .
Häufige Reagenzien und Bedingungen: Oxidationsreaktionen beinhalten typischerweise die Exposition gegenüber Sauerstoff oder Luft bei erhöhten Temperaturen, was zur Bildung von Oxiden führt . Reduktionsreaktionen können unter kontrollierten Bedingungen mit Wasserstoff oder anderen Reduktionsmitteln durchgeführt werden . Substitutionsreaktionen beinhalten den Austausch eines Elements in der Verbindung durch ein anderes, häufig unter Verwendung von Halogeniden oder anderen reaktiven Spezies .
Wichtigste gebildete Produkte: Zu den wichtigsten Produkten, die aus diesen Reaktionen gebildet werden, gehören Oxide, reduzierte Metallarten und substituierte Verbindungen mit unterschiedlicher Elementzusammensetzung .
Wissenschaftliche Forschungsanwendungen
Kupfer-Gallium-Indium-Selenid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, insbesondere im Bereich der Photovoltaik . Es wird bei der Herstellung von Dünnschicht-Solarzellen verwendet, die für ihren hohen Wirkungsgrad und ihre Flexibilität bekannt sind . Diese Solarzellen haben Wirkungsgrade erreicht, die mit denen von kristallinen Siliziumsolarzellen vergleichbar sind, was sie zu einer vielversprechenden Alternative für die Solarstromerzeugung macht . Zusätzlich wird Kupfer-Gallium-Indium-Selenid in Tandem-Solarzellen verwendet, wo es als Absorber-Schicht dient, um den Gesamtwirkungsgrad zu verbessern . Der hohe Absorptionskoeffizient und die einstellbare Bandlücke der Verbindung machen sie für verschiedene optoelektronische Anwendungen geeignet .
5. Wirkmechanismus
Der Mechanismus, durch den Kupfer-Gallium-Indium-Selenid seine Wirkungen entfaltet, hängt hauptsächlich mit seinen Halbleitereigenschaften zusammen . Die Chalkopyrit-Kristallstruktur der Verbindung ermöglicht eine effiziente Trennung und den Transport von Ladungsträgern, was für photovoltaische Anwendungen unerlässlich ist . Wenn die Verbindung Sonnenlicht ausgesetzt wird, absorbiert sie Photonen, wodurch Elektron-Loch-Paare erzeugt werden, die getrennt und gesammelt werden, um elektrischen Strom zu erzeugen . Das Vorhandensein von Indium und Gallium in der Verbindung ermöglicht die Feinabstimmung der Bandlücke, wodurch die Absorption verschiedener Lichtwellenlängen optimiert wird .
Ähnliche Verbindungen:
- Kupfer-Indium-Selenid (CuInSe₂)
- Kupfer-Gallium-Selenid (CuGaSe₂)
- Cadmiumtellurid (CdTe)
- Galliumarsenid (GaAs)
Vergleich: Kupfer-Gallium-Indium-Selenid ist aufgrund seiner einstellbaren Bandlücke und seines hohen Absorptionskoeffizienten einzigartig . Im Vergleich zu Kupfer-Indium-Selenid und Kupfer-Gallium-Selenid bietet es einen größeren Bereich von Bandlückenwerten, wodurch es für verschiedene Anwendungen vielseitiger ist . Im Gegensatz zu Cadmiumtellurid enthält Kupfer-Gallium-Indium-Selenid kein giftiges Cadmium, was es zu einer umweltfreundlicheren Option macht . Galliumarsenid ist zwar sehr effizient, aber im Vergleich zu Kupfer-Gallium-Indium-Selenid teurer und weniger flexibel .
Wirkmechanismus
The mechanism by which copper gallium indium selenide exerts its effects is primarily related to its semiconductor properties . The compound’s chalcopyrite crystal structure allows for efficient charge carrier separation and transport, which is essential for photovoltaic applications . When exposed to sunlight, the compound absorbs photons, generating electron-hole pairs that are separated and collected to produce electrical current . The presence of indium and gallium in the compound allows for tuning of the bandgap, optimizing the absorption of different wavelengths of light .
Vergleich Mit ähnlichen Verbindungen
- Copper indium selenide (CuInSe₂)
- Copper gallium selenide (CuGaSe₂)
- Cadmium telluride (CdTe)
- Gallium arsenide (GaAs)
Comparison: Copper gallium indium selenide is unique due to its tunable bandgap and high absorption coefficient . Compared to copper indium selenide and copper gallium selenide, it offers a wider range of bandgap values, making it more versatile for different applications . Unlike cadmium telluride, this compound does not contain toxic cadmium, making it a more environmentally friendly option . Gallium arsenide, while highly efficient, is more expensive and less flexible compared to this compound .
Eigenschaften
CAS-Nummer |
144972-86-1 |
---|---|
Molekularformel |
CuGaInSe+5 |
Molekulargewicht |
327.06 g/mol |
InChI |
InChI=1S/Cu.Ga.In.Se/q+2;+3;; |
InChI-Schlüssel |
KNVYNJNRQSRZLS-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu+2].[Ga+3].[Se]=[In] |
Herkunft des Produkts |
United States |
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